molecular formula C10H11N3O2 B3029629 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 7303-50-6

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No.: B3029629
CAS No.: 7303-50-6
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-UHFFFAOYSA-N
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Description

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • β-Hydroxy-α-Amino Acid Synthesis

    The β-hydroxy-α-amino acid, (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid, is a crucial intermediate in developing pharmaceutical drugs. Efficient processes using recombinant E. coli fermentation have been developed to produce the enzymes required for synthesizing this compound. The product exhibits high purity and yield, which is significant for downstream pharmaceutical applications (Goldberg et al., 2015).

  • Practical Synthesis for Pharmaceutical Intermediates

    A practical synthesis method for 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, has been developed. This process involves regioselective chlorination and monodechlorination, demonstrating its utility in pharmaceutical manufacturing (Wang et al., 2006).

Chemical Synthesis and Molecular Diversity

  • Molecular Diversity in Organic Chemistry

    In organic chemistry, secondary α-amino acids, including proline and sarcosine, react with dialkyl acetylenedicarboxylate and N-substituted maleimides to produce functionalized pyrroles. This demonstrates the molecular diversity and potential of α-amino acids in synthesizing complex organic compounds (Chen et al., 2016).

  • Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

    The study on the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides illustrates the varied reactions and potential heterocyclization products that can be obtained from ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate. Such studies contribute to the understanding of organic synthesis and potential applications in materials science (Chigorina et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229652
Record name DL-7-Azatryptophan
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7303-50-6, 1137-00-4
Record name α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid
Source CAS Common Chemistry
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Record name 7-Azatryptophan
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Record name 7303-50-6
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Record name DL-7-Azatryptophan
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Record name 7-Azatryptophan Monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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